N,4-dimethylpiperidine-4-carboxamide
Description
N,4-Dimethylpiperidine-4-carboxamide is a piperidine derivative characterized by a carboxamide group at the 4-position of the piperidine ring. The compound features dual methyl substitutions: one at the amide nitrogen (N-methyl) and another at the 4-carbon of the piperidine ring. This structural configuration distinguishes it from simpler piperidine carboxamides and influences its physicochemical properties, such as lipophilicity, solubility, and steric profile.
Properties
Molecular Formula |
C8H16N2O |
|---|---|
Molecular Weight |
156.23 g/mol |
IUPAC Name |
N,4-dimethylpiperidine-4-carboxamide |
InChI |
InChI=1S/C8H16N2O/c1-8(7(11)9-2)3-5-10-6-4-8/h10H,3-6H2,1-2H3,(H,9,11) |
InChI Key |
GCJFSIIVISFIOE-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCNCC1)C(=O)NC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: N,4-dimethylpiperidine-4-carboxamide can be synthesized through several methods. One common approach involves the reaction of 1-piperidinecarboxylic acid with dimethylamine under specific conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion .
Industrial Production Methods: In industrial settings, the production of N,4-dimethylpiperidine-4-carboxamide often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as distillation and recrystallization to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions: N,4-dimethylpiperidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: It can be reduced to form secondary amines.
Substitution: It can participate in nucleophilic substitution reactions, where the amide group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce secondary amines .
Scientific Research Applications
N,4-dimethylpiperidine-4-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds.
Biology: This compound is employed in the study of enzyme inhibitors and receptor ligands.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals
Mechanism of Action
The mechanism of action of N,4-dimethylpiperidine-4-carboxamide involves its interaction with specific molecular targets. It can act as an enzyme inhibitor or receptor ligand, modulating the activity of these proteins. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Similar Compounds
The unique properties of N,4-dimethylpiperidine-4-carboxamide emerge when compared to structurally related piperidine derivatives. Below is a detailed analysis supported by research findings:
Structural and Functional Group Variations
Key Findings from Comparative Studies
In contrast, 4-(dimethylamino)piperidine-4-carboxamide dihydrochloride exhibits higher water solubility due to its ionizable amino group, favoring pharmacokinetic profiles in non-CNS applications .
Steric Effects and Target Binding :
- The dual methyl groups in the target compound introduce steric hindrance, which may reduce off-target interactions compared to N-tert-butylpiperidine-4-carboxamide, where the bulky substituent limits binding to compact active sites .
Positional Isomerism :
- N,N-Dimethylpiperidine-3-carboxamide demonstrates how carboxamide positioning alters ring conformation and electronic distribution, leading to divergent biological activities compared to the 4-substituted target compound .
Functional Group Impact: Replacement of the 4-methyl with an ethylamino group (as in 4-(ethylamino)piperidine-4-carboxamide) introduces hydrogen-bonding capacity, correlating with antidepressant activity in preclinical models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
